molecular formula C15H10O5 B600359 2',3'-Dimethoxy-3-hydroxyflavone CAS No. 80710-38-9

2',3'-Dimethoxy-3-hydroxyflavone

Cat. No. B600359
CAS RN: 80710-38-9
M. Wt: 270.24
InChI Key:
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Description

2’,3’-Dimethoxy-3-hydroxyflavone is a synthetic flavonol . It has a molecular formula of C15H10O5 and a molecular weight of 270.24 . It is also known as 3’‘,4’'-Dihydroxyflavonol .


Synthesis Analysis

A novel one-pot synthesis of flavones has been reported . This synthesis involves the BiCl3/RuCl3-mediated synthesis of functionalized flavones, including intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .


Molecular Structure Analysis

The molecular structure of 2’,3’-Dimethoxy-3-hydroxyflavone consists of a 15-carbon skeleton possessing 2 phenyl rings and 1 oxacycle.


Chemical Reactions Analysis

3-Hydroxyflavone, a related compound, has been involved in studies of photochemically-induced dioxygenase-type CO-release reactivity, phase-transfer protection and deprotection of hydroxychromones, and O-methylation with di-Me carbonate .


Physical And Chemical Properties Analysis

2’,3’-Dimethoxy-3-hydroxyflavone has a melting point of 301-303 °C and a predicted boiling point of 508.9±50.0 °C . It has a predicted density of 1.579±0.06 g/cm3 . It is soluble in DMSO at concentrations greater than 15mg/mL . It is a powder in form and its color ranges from faint yellow to dark yellow .

Scientific Research Applications

  • Inhibition of Inflammatory Mediators : A study by Ballesteros et al. (1995) synthesized derivatives of flavones, including compounds related to 2',3'-Dimethoxy-3-hydroxyflavone, and found them effective in inhibiting lipid peroxidation and reducing the release of inflammatory mediators like leukotriene B4 from human neutrophils (Ballesteros et al., 1995).

  • Photooxygenation in Laser Dyes : Studer et al. (1989) explored the dynamics of the proton-transfer reaction in 3-hydroxyflavones, which are structurally similar to this compound. This study provided insights into the photochemical reactions of these compounds, which impact their use as laser dyes (Studer et al., 1989).

  • Antioxidant and Antitumor Activities : Jasril et al. (2003) isolated flavonoids, including ones similar to this compound, from Hedychium thyrsiforme and found them to have significant antioxidant and antitumor promoting activities (Jasril et al., 2003).

  • Potential Anticancer Properties : A study by Bae et al. (2014) investigated a derivative of 3-Hydroxy-3',4'-dimethoxyflavone, finding it to suppress invasive potentials and stemness in glioblastoma cells, indicating its potential as an anticancer agent (Bae et al., 2014).

  • Electrochemical Properties : Güney et al. (2010) evaluated the electrochemical behavior of 3-hydroxyflavone, which shares structural similarity with this compound, highlighting its potential in electrochemical applications (Güney et al., 2010).

Mechanism of Action

Target of Action

2’,3’-Dimethoxy-3-hydroxyflavone (DMF) is a naturally occurring flavone that has been shown to have strong radiation-protective effects in humans . It primarily targets DNA and prevents single-stranded DNA breaks . It also inhibits the initiation of apoptosis in human cells .

Mode of Action

DMF interacts with its targets by reducing Nox2-dependent superoxide production and preventing eNOS uncoupling . This interaction results in the preservation of nitric oxide (NO) activity in the presence of elevated reactive oxygen species (ROS) .

Biochemical Pathways

The primary biochemical pathway affected by DMF is the nitric oxide (NO) pathway . By reducing Nox2-dependent superoxide production and preventing eNOS uncoupling, DMF improves NO activity in diabetes . This leads to improved endothelial function .

Pharmacokinetics

It is known that dmf is soluble in dmso at concentrations greater than 15mg/ml , suggesting that it may have good bioavailability.

Result of Action

The molecular and cellular effects of DMF’s action include the prevention of single-stranded DNA breaks and the inhibition of apoptosis in human cells . In addition, DMF reduces vascular contraction through Ca²⁺ desensitization in permeabilized third-order branches of rat mesenteric arteries .

Action Environment

The action of DMF can be influenced by environmental factors. For example, the role of the hydrophobic microenvironment is of significant importance in promoting the process and effects of excited-state intramolecular proton transfer (ESIPT), which DMF is known to undergo . This suggests that the efficacy and stability of DMF could be affected by the hydrophobicity of its environment.

Safety and Hazards

The compound has been classified as a danger under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H301 and precautionary statements P301+P310 .

Future Directions

Flavones and related compounds like 2’,3’-Dimethoxy-3-hydroxyflavone have been recognized for their antimicrobial properties and have been recently derivatized or structurally modulated by chemical synthetic methods to obtain new effective antimicrobial flavonoidic derivatives with improved biological properties . These compounds could represent hit compounds for the design of new, more potent inhibitors of STE20/GCK-IV kinase family members, including HGK, TNIK, and MINK1 kinases .

Biochemical Analysis

Biochemical Properties

It is known that this compound interacts with DNA and can prevent single-stranded DNA breaks . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in DNA repair and apoptosis.

Cellular Effects

2’,3’-Dimethoxy-3-hydroxyflavone has been shown to have strong radiation-protective effects in humans . It prevents single-stranded DNA breaks and inhibits the initiation of apoptosis in human cells . This suggests that it may have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to prevent single-stranded DNA breaks and inhibit the initiation of apoptosis in human cells . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-3-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-13-9-5-7-11(16(13)21-2)17-15(19)14(18)10-6-3-4-8-12(10)22-17/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUIFZDBIBQKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=C(C(=O)C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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